3-chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
3-Chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with a 3-chloro and 2-methyl group. The molecule is further functionalized with a piperidin-4-ylmethyl moiety linked to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14-17(21)6-3-7-18(14)29(27,28)22-13-15-8-11-24(12-9-15)20(26)16-5-4-10-23(2)19(16)25/h3-7,10,15,22H,8-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEZCSIDFIAUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and antitumor effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including compounds structurally related to 3-chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide. For instance, piperidine derivatives have shown significant cytotoxic effects in various cancer cell lines. A notable study reported that certain piperidine compounds induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity than the reference drug bleomycin .
Table 1: Anticancer Activity of Related Piperidine Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu | 5.6 | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
| Compound C | MCF7 (Breast Cancer) | 8.9 | Inhibition of proliferation |
Antimicrobial Activity
The sulfonamide moiety is well-known for its antimicrobial properties. Research indicates that compounds similar to 3-chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit selective inhibition against Gram-positive bacteria. For example, a derivative was found to have a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound D | S. aureus | 15.625 |
| Compound E | E. faecalis | 62.5 |
| Compound F | MRSA | 31.108 |
The mechanism underlying the biological activity of this compound may involve the inhibition of key enzymes and pathways critical for cell survival and proliferation. For instance, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antimicrobial effects . Additionally, the piperidine component may enhance interaction with specific protein targets associated with cancer cell proliferation.
Case Studies
Several case studies have explored the efficacy of compounds related to 3-chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide:
- Case Study on Anticancer Activity : A study involving a series of piperidine derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxic effects on various cancer cell lines.
- Case Study on Antimicrobial Resistance : Another investigation focused on the antibacterial properties against resistant strains of bacteria, revealing that certain derivatives maintained efficacy despite prevalent resistance mechanisms.
Comparison with Similar Compounds
N-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS: 1235636-71-1)
This analogue replaces the 3-chloro-2-methyl substituents on the benzene ring with a single 3-trifluoromethyl group.
Table 1: Physicochemical Comparison
| Property | Target Compound | Trifluoromethyl Analogue (CAS: 1235636-71-1) |
|---|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₄S | C₂₀H₂₂F₃N₃O₄S |
| Molecular Weight (g/mol) | 435.5 (calculated) | 457.5 |
| Substituent on Benzene | 3-chloro, 2-methyl | 3-trifluoromethyl |
| Key Functional Groups | Sulfonamide, piperidine, dihydropyridine | Sulfonamide, piperidine, dihydropyridine |
Key Differences:
- Electronic Effects: The CF₃ group in the analogue is strongly electron-withdrawing, which may alter electron distribution in the benzenesulfonamide core, affecting hydrogen bonding or π-π interactions with biological targets.
- Metabolic Stability: CF₃ groups are resistant to oxidative metabolism, whereas chloro groups may undergo dehalogenation, suggesting the analogue could have a longer half-life .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
This compound (Example 53 in ) shares the sulfonamide moiety but incorporates a pyrazolo[3,4-d]pyrimidine and chromenone core. It demonstrates a higher molecular weight (589.1 g/mol) and melting point (175–178°C), reflecting increased structural rigidity and aromaticity. While the sulfonamide group is retained, the divergent core structure likely targets different biological pathways, such as tyrosine kinase inhibition .
Hypothetical Pharmacological Implications
- Target Compound: The chloro-methyl substituents may optimize binding to hydrophobic pockets in enzymes, while the dihydropyridine-piperidine linkage could confer conformational flexibility for target engagement.
- Trifluoromethyl Analogue: Enhanced electronegativity and stability may improve potency against targets requiring strong electron-deficient interactions, such as carbonic anhydrase isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
